molecular formula C25H25N3O2S2 B2492041 N-(2,3-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1207051-82-8

N-(2,3-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2492041
CAS No.: 1207051-82-8
M. Wt: 463.61
InChI Key: IMKIKDQICRNPSZ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide: is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, substituted with various functional groups

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S2/c1-5-28-24(30)23-22(19(13-31-23)18-11-9-15(2)10-12-18)27-25(28)32-14-21(29)26-20-8-6-7-16(3)17(20)4/h6-13H,5,14H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKIKDQICRNPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under controlled conditions. Common reagents include sulfur-containing compounds and nitrogen sources, with catalysts such as Lewis acids to facilitate the reaction.

    Substitution Reactions: The core structure is then subjected to various substitution reactions to introduce the desired functional groups. This may involve halogenation, alkylation, or acylation reactions.

    Final Coupling Step: The final step involves coupling the substituted thieno[3,2-d]pyrimidine with the acetamide moiety. This is typically achieved through nucleophilic substitution reactions under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and employing continuous flow techniques to enhance efficiency. Purification methods such as recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and acylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a potential lead in drug discovery due to its ability to interact with specific enzymes and receptors. It has been studied for its enzyme inhibition properties, which can modulate metabolic pathways critical for disease progression.

Antimicrobial Activity

Research indicates that derivatives of thienopyrimidine compounds often exhibit significant antimicrobial efficacy. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains and fungi by disrupting essential cellular processes.

Anticancer Potential

The anticancer properties of this compound have been explored through in vitro studies. Evidence suggests that it may induce apoptosis and cell cycle arrest in cancer cell lines. For example:

  • Case Study on Leukemia Cells : A study demonstrated that compounds with similar structures inhibited proliferation in leukemia cell lines at low concentrations (IC50 values ranging from 0.3 to 1.2 µM) .

Enzyme Inhibition

A study focused on the inhibition of specific enzymes linked to metabolic disorders revealed that the compound effectively reduced enzyme activity, suggesting its potential use in developing therapeutic agents for such conditions.

Antimicrobial Efficacy

In another research effort targeting antimicrobial activity, derivatives were tested against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating promising results with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .

Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionModulates enzyme activities involved in metabolic pathways
Antimicrobial ActivityEffective against various bacterial strains and fungi
Anticancer PotentialInduces apoptosis and cell cycle arrest in cancer cells

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

N-(2,3-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide: can be compared with other thienopyrimidine derivatives:

    Thieno[3,2-d]pyrimidine: The core structure shared by similar compounds.

    Substituted Thienopyrimidines: Compounds with different substituents on the thienopyrimidine core, leading to variations in biological activity and chemical properties.

    Other Sulfanyl Acetamides: Compounds with similar sulfanyl acetamide moieties but different core structures.

The uniqueness of This compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Biological Activity

N-(2,3-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

Chemical Formula: C25H25N3O2S2
Molecular Weight: 463.62 g/mol
CAS Number: Not available in current databases

The compound features a thieno[3,2-d]pyrimidine core with various substituents that contribute to its biological properties. The presence of the sulfanyl group is particularly significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. The compound may act as an inhibitor of kinases, affecting processes such as cell growth and apoptosis.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thienopyrimidine derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including E. coli and S. aureus. The structure–activity relationship (SAR) indicates that specific substitutions on the thieno[3,2-d]pyrimidine core enhance antimicrobial efficacy.

CompoundActivityTarget OrganismsReference
N-(2,3-dimethylphenyl)-...ModerateE. coli, S. aureus
4-[3-(2-Amino-4-(4-chlorophenyl)pyrimidine...HighC. albicans
2-thiouracil derivativesPotentVarious bacteria and fungi

Anticancer Activity

Research indicates that thienopyrimidine derivatives exhibit anticancer properties by inhibiting cancer cell proliferation. For example, compounds similar to N-(2,3-dimethylphenyl)-... have been shown to induce apoptosis in cancer cell lines through modulation of signaling pathways.

StudyCell LineIC50 (µM)Mechanism
In vitro study on thienopyrimidinesMV4-11 (leukemia)0.3 - 1.2MEK1/2 inhibition
Thienopyrimidine derivatives screeningHeLa (cervical cancer)Varies by derivativeApoptosis induction

Case Studies

  • Antimicrobial Efficacy : A study conducted by Nagaraj and Reddy demonstrated that certain pyrimidine derivatives showed higher antibacterial activity than standard drugs like penicillin against Bacillus subtilis and Candida albicans . This suggests that the structural features of N-(2,3-dimethylphenyl)-... may confer similar benefits.
  • Anticancer Potential : In a recent investigation into thienopyrimidine derivatives, it was found that specific substitutions led to significant growth inhibition in human cancer cell lines . The mechanism involved the downregulation of key signaling pathways associated with cell survival.

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